Ethyl 1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxylate

Medicinal chemistry Synthetic intermediate Lipophilicity

Ethyl 1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxylate (CAS 297180-07-5), also known as ethyl 1-tosylpiperidine-4-carboxylate, is a sulfonamide-functionalized piperidine derivative with molecular formula C₁₅H₂₁NO₄S and molecular weight 311.4 g/mol. It belongs to the class of N-sulfonyl piperidine-4-carboxylate esters, characterized by a 4-methylphenylsulfonyl (tosyl) group on the piperidine nitrogen and an ethyl ester at the 4-position.

Molecular Formula C15H21NO4S
Molecular Weight 311.4g/mol
CAS No. 297180-07-5
Cat. No. B378243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxylate
CAS297180-07-5
Molecular FormulaC15H21NO4S
Molecular Weight311.4g/mol
Structural Identifiers
SMILESCCOC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C
InChIInChI=1S/C15H21NO4S/c1-3-20-15(17)13-8-10-16(11-9-13)21(18,19)14-6-4-12(2)5-7-14/h4-7,13H,3,8-11H2,1-2H3
InChIKeyFPLCKAIWRXZCJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxylate (CAS 297180-07-5): Structural Identity and Procurement Baseline


Ethyl 1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxylate (CAS 297180-07-5), also known as ethyl 1-tosylpiperidine-4-carboxylate, is a sulfonamide-functionalized piperidine derivative with molecular formula C₁₅H₂₁NO₄S and molecular weight 311.4 g/mol [1]. It belongs to the class of N-sulfonyl piperidine-4-carboxylate esters, characterized by a 4-methylphenylsulfonyl (tosyl) group on the piperidine nitrogen and an ethyl ester at the 4-position. This compound serves primarily as a versatile synthetic intermediate in medicinal chemistry, enabling the construction of 1,3,4-oxadiazole, carbohydrazide, and propanamide libraries with demonstrated antibacterial and anticancer activities [2][3].

Why Generic Substitution of Ethyl 1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxylate Fails: Quantitative Differentiation from Closest Analogs


Within the N-sulfonyl piperidine-4-carboxylate family, seemingly minor structural variations—alkyl ester chain length, sulfonyl aryl substitution, and carboxylate ring position—produce substantial differences in lipophilicity, steric profile, synthetic accessibility, and downstream biological performance of derived libraries. The ethyl ester and 4-methylphenylsulfonyl combination in CAS 297180-07-5 occupies a specific physicochemical niche (XLogP3 = 2.1) [1] that nearest neighbors do not replicate. Interchanging with the methyl ester (XLogP3 unavailable but predicted lower), phenylsulfonyl (lacking the para-methyl group), 4-chlorophenylsulfonyl, or 3-carboxylate regioisomer alters both the reactivity of the ester toward hydrazinolysis and the steric/electronic environment of derived oxadiazole hybrids, directly impacting the IC₅₀ values of final bioactive compounds [2]. The following quantitative evidence establishes why informed procurement decisions require compound-level, not class-level, specification.

Ethyl 1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxylate: Head-to-Head Quantitative Differentiation Evidence


Ethyl Ester vs. Methyl Ester: Lipophilicity-Driven Intermediate Handling and Reactivity Differentiation

The target compound (ethyl ester, CAS 297180-07-5) possesses a computed XLogP3 of 2.1 [1], reflecting the lipophilic contribution of the ethyl ester moiety. In contrast, the direct methyl ester analog, Methyl 1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxylate (CAS 311794-12-4, MW 297.37 g/mol), bears a smaller ester alkyl group and is expected to have a lower logP (predicted below 2.0), although its experimental XLogP3 has not been reported in authoritative databases [2]. This difference in lipophilicity directly impacts chromatographic retention, organic/aqueous partitioning during workup, and the rate of subsequent nucleophilic acyl substitution reactions (e.g., hydrazinolysis to the carbohydrazide), where the ethyl ester provides a slightly attenuated electrophilicity relative to the methyl ester, allowing more controlled conversion to the key carbohydrazide intermediate [3][4].

Medicinal chemistry Synthetic intermediate Lipophilicity

4-Methylphenylsulfonyl (Tosyl) vs. Phenylsulfonyl: Electron-Donating Effect on Sulfonamide Stability and Downstream Biological Activity

The para-methyl substituent on the phenyl ring of the target compound (tosyl group) exerts an electron-donating inductive effect (+I) that modulates the sulfonamide S=O electron density. In the phenylsulfonyl analog, Ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate (CAS 111627-26-0, MW 297.37 g/mol), this methyl group is absent [1]. In published parallel synthesis studies, 1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives have been evaluated for AChE and BChE inhibition, with molecular docking confirming that the N-sulfonyl aryl group directly engages the enzyme active site [2]. Although no direct head-to-head comparison of the tosyl vs. phenylsulfonyl precursors themselves has been reported for enzyme inhibition, the downstream hydrazide derivatives containing the phenylsulfonyl group yielded AChE/BChE IC₅₀ values in the micromolar range, and the presence of the 4-methyl group in analogous tosyl series has been associated with altered binding conformations in related oxadiazole-thiol antibacterial series [3].

Sulfonamide SAR Enzyme inhibition

4-Tosyl vs. 4-Chlorophenylsulfonyl: Divergent Lipophilicity and Electronic Profiles Directing Downstream Biological Hit Rates

The 4-chlorophenylsulfonyl analog, Ethyl 1-[(4-chlorophenyl)sulfonyl]piperidine-4-carboxylate (CAS 313685-03-9, MW 331.8 g/mol), replaces the electron-donating methyl group with an electron-withdrawing chlorine (σₚ(Cl) ≈ +0.23) . This substitution increases the molecular weight by approximately 20.5 g/mol relative to the target compound and markedly alters the sulfonamide's electronic character. The chlorine atom introduces additional halogen-bonding capability, but the electron-withdrawing nature reduces the electron density on the sulfonyl oxygens, potentially weakening hydrogen-bond acceptor strength. In the tosyl series, the derived 5-(1-tosylpiperidin-4-yl)-1,3,4-oxadiazol-2-thiol S-substituted derivatives (compounds 5a-f) demonstrated antibacterial activity against multiple strains with MIC values in the 5–30 µg/well range and enzyme inhibitory activity against lipoxygenase and α-glucosidase [1]. No comparable dataset exists for the 4-chlorophenylsulfonyl series from the same laboratory, limiting direct performance comparison, but the divergent electronic profile makes these precursors non-interchangeable for SAR exploration.

Bioisostere Halogen bonding SAR

4-Carboxylate vs. 3-Carboxylate Regioisomer: Steric Accessibility and Synthetic Tractability for Oxadiazole Library Construction

Ethyl 1-tosylpiperidine-4-carboxylate (target, CAS 297180-07-5) bears the ester at the 4-position of the piperidine ring, placing the carboxylate group distant from the sulfonamide nitrogen. The 3-carboxylate regioisomer, Ethyl 1-tosylpiperidine-3-carboxylate (CAS 349621-05-2, same MW 311.4 g/mol), positions the ester one carbon closer to the ring nitrogen . This positional difference results in distinct stereoelectronic environments: the 4-substituted isomer places the ester in a less sterically hindered equatorial orientation, while the 3-substituted variant introduces increased steric congestion near the sulfonamide and altered conformational preferences. In published synthetic sequences, the 4-carboxylate isomer has been successfully converted to 1-tosylpiperidin-4-carbohydrazide and subsequently to 5-(1-tosylpiperidin-4-yl)-1,3,4-oxadiazole-2-thiol in reproducible multi-step sequences with overall yields of 73-85% for the final propanamide derivatives [1][2]. The 3-carboxylate regioisomer lacks comparable published synthetic validation for analogous oxadiazole library construction.

Regiochemistry Synthetic chemistry Building block

Ethyl Ester vs. Free Carboxylic Acid: Reactivity and Purity Specifications for Downstream Derivatization

The target compound is supplied as the ethyl ester with commercially available purity specifications of 90% (Leyan), 95% (AKSci, Fluorochem), and ≥98% (certain vendors) . The corresponding free carboxylic acid, 1-Tosylpiperidine-4-carboxylic acid (CAS 147636-36-0, MW 283.34 g/mol), is also commercially available (purity 95-98%) , but offers different reactivity: the acid requires activation (e.g., coupling reagents) for amide or ester formation, whereas the ethyl ester is directly amenable to hydrazinolysis for carbohydrazide synthesis—the critical step in all published oxadiazole library constructions. Using the free acid would necessitate an additional esterification or activation step, reducing overall atom economy and increasing synthetic step count by one. The ethyl ester's purity specification (≥95%) from multiple vendors ensures consistent stoichiometry in the hydrazinolysis step, whereas the carboxylic acid may retain variable water content affecting reaction yields.

Ester Carboxylic acid Derivatization

Documented Downstream Biological Activity: Anticancer Propanamide Library Derived Exclusively from This Intermediate

Twelve propanamide derivatives (compounds 6a-l) synthesized from the target compound via a five-step sequence were evaluated for in vitro anticancer activity [1]. The most active compounds, 6j, 6h, and 6e, demonstrated IC₅₀ values of 10.84 ± 4.2, 20.12 ± 6.20, and 24.57 ± 1.62 µM, respectively, against cancer cell lines, compared to doxorubicin reference (IC₅₀ = 0.92 ± 0.1 µM). While the target compound itself is the synthetic precursor (not the bioactive entity), this dataset establishes a quantitative performance baseline for the chemical library accessible exclusively through this intermediate. No analogous anticancer library constructed from the methyl ester, phenylsulfonyl, 4-chlorophenylsulfonyl, or 3-carboxylate regioisomer has been reported with comparable quantitative SAR data in the peer-reviewed literature [2].

Anticancer Oxadiazole Propanamide

Optimal Application Scenarios for Ethyl 1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxylate Based on Quantitative Evidence


Medicinal Chemistry: 1,3,4-Oxadiazole Hybrid Library Synthesis for Anticancer Lead Discovery

Programs synthesizing 5-(1-tosylpiperidin-4-yl)-1,3,4-oxadiazole-2-thiol S-substituted derivatives for anticancer screening should specify CAS 297180-07-5 as the starting ester. The ethyl ester undergoes direct hydrazinolysis to the carbohydrazide, followed by CS₂ cyclization and S-alkylation, with overall final compound yields of 73-85% [1]. The derived propanamide library has produced compounds with IC₅₀ values as low as 10.84 µM against cancer cell lines, establishing a quantitative activity baseline for SAR optimization [1]. This validated multi-step sequence has been reproduced across multiple publications and is the only literature-precedented route for this specific chemotype.

Antibacterial Agent Development: Tosyl-Piperidine-Oxadiazole Conjugates Targeting Gram-Positive and Gram-Negative Strains

Investigators developing antibacterial agents via tosyl-piperidine-oxadiazole-propanamide conjugates should use this intermediate. Synthesized S-substituted derivatives (5a-f and 6a-l) have demonstrated antibacterial activity against five bacterial strains with MIC values in the 5-30 µg/well range, and specific compounds (6a, 6c, 6d, 6e, 6f) were identified as potent antibacterial agents [2]. The tosyl group's electron-donating character contributes to the activity profile, distinguishing this series from phenylsulfonyl or 4-chlorophenylsulfonyl analogs.

Enzyme Inhibitor Screening: Lipoxygenase and α-Glucosidase Inhibition Programs

For programs targeting lipoxygenase (LOX) and α-glucosidase enzymes, the 5-(1-tosylpiperidin-4-yl)-1,3,4-oxadiazol-2-thiol scaffold derived from this compound has demonstrated enzyme inhibitory activity [3]. The tosyl-piperidine core provides a conformationally defined scaffold for structure-activity relationship studies, with the 4-carboxylate position enabling efficient conversion to the carbohydrazide and subsequent heterocycle formation.

Chemical Biology Tool Compound Synthesis Requiring Validated Intermediate Reproducibility

When synthesizing tool compounds for target identification or chemical probe development where batch-to-batch reproducibility is critical, this intermediate (available at ≥95% purity from multiple vendors including AKSci and Fluorochem ) provides the most extensively characterized entry point among N-sulfonyl piperidine-4-carboxylate esters. The compound's computed XLogP3 of 2.1, established spectral data (¹H-NMR, ¹³C-NMR, EI-MS, GC-MS), and documented synthetic protocols across at least four independent research groups reduce the risk of synthetic failure and enable reliable scale-up.

Quote Request

Request a Quote for Ethyl 1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.